1-(2-Chlorophenyl)piperazine hydrochloride
Description
Overview of Arylpiperazine Chemistry and its Significance in Medicinal Research
The arylpiperazine moiety is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. tandfonline.com This structural unit consists of a piperazine (B1678402) ring linked to an aromatic (aryl) group. The versatility of the arylpiperazine scaffold allows for extensive structural modifications, enabling the fine-tuning of a compound's pharmacological profile. nih.gov
Arylpiperazine derivatives are known to interact with a wide range of biological targets, particularly G-protein-coupled receptors (GPCRs) in the central nervous system. mdpi.com They are key components in drugs designed to modulate neurotransmitter systems, including serotonergic and dopaminergic pathways. nih.gov This has led to the development of numerous successful drugs for treating psychiatric and neurological disorders, such as antipsychotics (e.g., aripiprazole), anxiolytics (e.g., buspirone), and antidepressants. nih.gov The significance of this chemical class extends beyond neuroscience, with ongoing research exploring the potential of arylpiperazine derivatives as anti-proliferative agents in cancer therapy. mdpi.com The piperazine ring's physicochemical properties, including its basicity and potential for hydrogen bonding, often improve the pharmacokinetic characteristics of drug candidates, such as aqueous solubility. tandfonline.com
Historical Trajectory of Research on 1-(2-Chlorophenyl)piperazine (B141456) Hydrochloride
The synthesis of Trazodone relies on 1-(2-Chlorophenyl)piperazine as a key starting material. Consequently, research into the synthesis, purification, and properties of 1-(2-Chlorophenyl)piperazine and its hydrochloride salt intensified during the development and subsequent commercial production of Trazodone. Much of the academic and patent literature concerning this compound focuses on optimizing its use in synthetic routes to produce high-purity Trazodone and related molecules. prolekare.cz While the compound itself is a subject of study, its historical significance is primarily derived from its role as an indispensable building block for this widely prescribed medication.
The Compound's Role as a Synthetic Intermediate and Pharmacological Probe
The utility of 1-(2-Chlorophenyl)piperazine hydrochloride in academic and industrial research is twofold: it is a vital synthetic intermediate and, to a lesser extent, a pharmacological probe for studying neurotransmitter systems.
Its primary and most well-documented role is as a synthetic precursor. It is a key reactant in the multi-step synthesis of Trazodone. prolekare.cz The synthesis typically involves the alkylation of the secondary amine on the piperazine ring of 1-(2-Chlorophenyl)piperazine with a suitable alkyl halide, which is then further modified to complete the Trazodone structure.
While 1-(2-Chlorophenyl)piperazine (oCPP) itself is not extensively used as a pharmacological probe, its isomer, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), is a well-known and widely studied research tool. nih.govwikipedia.org m-CPP is an active metabolite of Trazodone and displays significant affinity for multiple serotonin (B10506) (5-HT) receptors, acting as a non-selective serotonin receptor agonist. nih.govncats.io It has been used in numerous studies to investigate the function of the serotonergic system and its role in conditions like anxiety and depression. nih.gov The pharmacological activity of m-CPP underscores the potential of the chlorophenylpiperazine (B10847632) scaffold to interact with CNS receptors, though the ortho-substituted variant, 1-(2-Chlorophenyl)piperazine, remains far more significant for its role in chemical synthesis.
Data Tables
Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)piperazine and its Hydrochloride Salt
This interactive table provides key physicochemical data for the free base and hydrochloride salt forms of the compound.
| Property | 1-(2-Chlorophenyl)piperazine | This compound |
| CAS Number | 39512-50-0 nih.gov | 41202-32-8 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₃ClN₂ nih.gov | C₁₀H₁₃ClN₂ · HCl sigmaaldrich.com |
| Molecular Weight | 196.67 g/mol nih.gov | 233.14 g/mol sigmaaldrich.com |
| Appearance | Not specified | White Crystal Powder |
| Melting Point | Not specified | 160-163 °C (decomposes) sigmaaldrich.com |
| IUPAC Name | 1-(2-chlorophenyl)piperazine nih.gov | 1-(2-chlorophenyl)piperazin-1-ium chloride |
Table 2: Application as a Synthetic Intermediate for Trazodone
This table outlines the role of 1-(2-Chlorophenyl)piperazine in the synthesis of the antidepressant Trazodone.
| Target Molecule | Synthetic Role of Precursor | Key Reaction Type |
| Trazodone | Serves as the core arylpiperazine building block. | Nucleophilic substitution / Alkylation |
Structure
3D Structure of Parent
Properties
CAS No. |
55974-33-9 |
|---|---|
Molecular Formula |
C10H14Cl2N2 |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-(2-chlorophenyl)piperazine;hydron;chloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
InChI Key |
GUTWDZXWTKMXPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=CC=C2Cl.Cl |
Canonical SMILES |
[H+].C1CN(CCN1)C2=CC=CC=C2Cl.[Cl-] |
Related CAS |
76835-05-7 41202-32-8 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Core Synthetic Pathways for 1-(2-Chlorophenyl)piperazine (B141456) Hydrochloride
The synthesis of 1-(2-Chlorophenyl)piperazine hydrochloride is primarily achieved by constructing the piperazine (B1678402) ring and simultaneously introducing the aryl group. The main synthetic approaches involve forming the N-arylpiperazine structure from an appropriate aniline (B41778) and a suitable cyclizing agent. mdpi.com
Condensation Reactions in Piperazine Ring Formation
The formation of the piperazine ring is a fundamental step in the synthesis of arylpiperazine derivatives. A prevalent method involves the condensation of a suitable aniline with a reagent capable of forming the heterocyclic ring, such as bis-(2-haloethyl)amine. mdpi.com This approach directly establishes the 1-arylpiperazine core. Alternative strategies for piperazine ring synthesis include the cyclization of diamine components with propargyl units catalyzed by palladium, or the reaction between carbonyl and amine condensation partners. organic-chemistry.org In the context of 1-(2-Chlorophenyl)piperazine, the most direct and widely applied method involves the reaction of 2-chloroaniline (B154045) with a preformed cyclizing agent.
Utilization of Bis-(2-chloroethylamine) Hydrochloride in Synthesis
A robust and frequently employed method for synthesizing 1-arylpiperazines involves the direct condensation of a substituted aniline with bis-(2-chloroethylamine) hydrochloride. researchgate.net This one-pot reaction forms the piperazine ring and attaches the aryl substituent in a single key step. The process involves heating the aniline derivative with bis-(2-chloroethylamine) hydrochloride, often in a high-boiling point solvent. researchgate.netgoogle.com
The reaction conditions can be adapted depending on the specific aniline and desired scale. For instance, the synthesis of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, a closely related analog, is achieved by refluxing 3-chloroaniline (B41212) with bis-(2-chloroethylamine) hydrochloride in a solvent like xylene for 24 hours. google.comgoogle.com This general methodology is broadly applicable to a range of anilines for the convenient synthesis of N-aryl piperazines. researchgate.net The reaction has been successfully scaled for industrial production, demonstrating its efficiency.
| Starting Aniline | Solvent | Temperature | Time | Yield | Reference |
| 3-Chloroaniline | Xylene | Reflux (140-145°C) | 24 hours | 84.6% - 86% | google.com |
| 3-(Trifluoromethyl)aniline | Diglyme | 150°C | Not Specified | 42% (base) | researchgate.net |
| 2,3-Dihydrobenzo[b] acgpubs.orgdioxin-6-amine | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
| 2,3-Dichloroaniline | n-Butanol (for workup) | 120-200°C | 4-34 hours | 59.5% - 65.6% |
This table presents various reported conditions for the synthesis of N-arylpiperazines using bis-(2-chloroethylamine) hydrochloride, illustrating the versatility of the method.
Design and Synthesis of Novel Arylpiperazine Derivatives
1-(2-Chlorophenyl)piperazine is a versatile scaffold for the development of new chemical entities. mdpi.com The secondary amine at the N4 position of the piperazine ring provides a convenient handle for further chemical modification, allowing for the introduction of a wide array of substituents and the creation of complex molecules. nih.gov
Strategies for Introducing Diverse Substituents
The most common strategy for derivatizing the 1-arylpiperazine core is N-alkylation at the piperazine N4 position. This is typically achieved through nucleophilic substitution reactions with various alkyl halides or sulfonates. mdpi.comnih.gov For example, 1-(3-chlorophenyl)piperazine hydrochloride can be alkylated using 1-bromo-3-chloropropane (B140262) in an alkaline aqueous acetone (B3395972) solution to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. globalresearchonline.net This intermediate can then be reacted with other nucleophiles to build more complex structures.
Another key strategy is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com This method allows for the introduction of diverse alkyl groups. These synthetic approaches enable the connection of the arylpiperazine core to other pharmacophores through flexible aliphatic chains, a common feature in many biologically active arylpiperazine compounds. mdpi.com
| Reaction Type | Reagents | Resulting Derivative Structure | Reference |
| N-Alkylation | 1-Bromo-3-chloropropane, NaOH | 1-Aryl-4-(3-chloropropyl)piperazine | globalresearchonline.net |
| N-Alkylation | 1-Bromo-4-chlorobutane | 1-Aryl-4-(4-chlorobutyl)piperazine | nih.gov |
| Nucleophilic Substitution | Arylpiperazine, 2-(4-(bromomethyl)phenyl)ethanol derivative | Arylpiperazine linked to a saccharin (B28170) moiety | nih.gov |
| Reductive Amination | N-ethylpiperazine, 6-bromonicotinaldehyde, NaBH(OAc)₃ | 1-(5-(Bromopyridin-2-yl)methyl)-4-ethylpiperazine | mdpi.com |
This table showcases common methods for introducing substituents onto the arylpiperazine scaffold.
Synthesis of Chiral and Stereoisomeric Analogs
The introduction of chirality into piperazine-containing molecules can be critical for their biological activity. While many syntheses yield racemic mixtures, several methodologies have been developed to produce chiral and stereoisomeric analogs. One approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which efficiently produces chiral piperazin-2-ones. These intermediates can then be reduced to the corresponding chiral piperazines while maintaining their optical purity. dicp.ac.cn
Another powerful strategy begins with readily available α-amino acids to construct orthogonally protected, enantiomerically pure 2-substituted piperazines. A key step in this multi-step synthesis is an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl sulfonium (B1226848) salt. rsc.org This method allows for the creation of chiral piperazine cores that can subsequently be N-arylated to produce the final chiral arylpiperazine target. These methods provide access to specific stereoisomers, which is essential for detailed structure-activity relationship studies.
Formation of Conjugates and Hybrid Molecules
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach aims to create new chemical entities with potentially synergistic or multi-target activities. The arylpiperazine scaffold is frequently used as one of the core components in such hybrid molecules. researchgate.net
The synthesis of these conjugates typically involves linking the 1-arylpiperazine moiety to another heterocyclic system via a flexible spacer. The linker is often introduced by N-alkylation of the piperazine ring, as described previously. For instance, a 1,2,4-triazole-3-thione derivative can be linked to a substituted arylpiperazine through a methylene (B1212753) bridge using a Mannich reaction. mdpi.com In other examples, a 1-(4-fluorophenyl)piperazine (B120373) skeleton has been used as the starting point to create hybrid molecules by connecting it to 1,3,4-oxadiazole (B1194373) or 1,3-thiazolidine rings. researchgate.net This modular approach allows for the systematic exploration of chemical space by combining different bioactive scaffolds to generate novel conjugates. nih.govmdpi.com
Spectroscopic and Chromatographic Characterization of Synthesized Compounds
The definitive identification and structural confirmation of synthesized this compound and its derivatives rely on a combination of modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular structure, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(2-Chlorophenyl)piperazine and its derivatives. Primarily, ¹H and ¹³C NMR spectra are utilized to map the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of 1-(2-Chlorophenyl)piperazine, distinct signals corresponding to the aromatic protons and the piperazine ring protons are observed. chemicalbook.com The protons on the chlorophenyl ring typically appear as a complex multiplet in the downfield region (approximately 6.9-7.4 ppm), characteristic of aromatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom of the piperazine ring. chemicalbook.com
The protons on the piperazine ring usually appear as two distinct multiplets in the upfield region. The four protons on the carbons adjacent to the phenyl-substituted nitrogen (N1) are deshielded and resonate at a different chemical shift (around 3.0 ppm) compared to the four protons on the carbons adjacent to the secondary amine nitrogen (N4), which resonate further upfield (around 2.0 ppm). chemicalbook.com The integration of these signals confirms the number of protons in each chemical environment. For the hydrochloride salt, the NH proton of the piperazine ring may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the chlorophenyl group are observed in the 115-155 ppm range, with the carbon atom directly attached to the chlorine atom showing a characteristic chemical shift. The carbon atoms of the piperazine ring typically appear in the 45-55 ppm range.
Table 1: ¹H NMR Spectral Data for 1-(2-Chlorophenyl)piperazine
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.34 - 6.94 | Multiplet |
| Piperazine Protons (-CH₂-N-Ar) | ~3.01 | Multiplet |
| Piperazine Protons (-CH₂-NH-) | ~2.02 | Multiplet |
Note: Data obtained in CDCl₃. Chemical shifts are approximate and can vary based on solvent and experimental conditions. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 1-(2-Chlorophenyl)piperazine, with a molecular formula of C₁₀H₁₃ClN₂, the nominal molecular weight is 196 g/mol . nih.gov
In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak ([M]⁺) is observed at m/z 196. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak ([M+2]⁺) is observed at m/z 198, with an intensity of about one-third of the molecular ion peak. chemicalbook.comnih.gov
The fragmentation pattern provides significant structural information. The base peak in the mass spectrum of 1-(o-chlorophenyl)piperazine is often observed at m/z 154. chemicalbook.com This corresponds to the loss of a C₃H₆ fragment from the piperazine ring. Other significant fragments arise from the cleavage of the piperazine ring, leading to characteristic ions that help confirm the structure. chemicalbook.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is also used. In positive ion mode, the protonated molecule ([M+H]⁺) is typically observed at m/z 197.084. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion can be used to generate specific fragment ions for quantitative analysis and further structural confirmation. nih.gov
Table 2: Key Mass Spectrometry Fragments for 1-(2-Chlorophenyl)piperazine
| m/z | Proposed Fragment Identity | Notes |
|---|---|---|
| 198 | [M+2]⁺ | Isotopic peak due to ³⁷Cl |
| 196 | [M]⁺ | Molecular Ion |
| 156 | [M - C₃H₄]⁺ | Fragment corresponding to the [M+2] ion |
| 154 | [M - C₃H₆]⁺ | Base Peak, loss from piperazine ring |
| 138 | [C₈H₇ClN]⁺ | Fragment from piperazine ring cleavage |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
Note: Fragmentation data is based on typical EI-MS analysis. chemicalbook.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. chemicalbook.com
Key absorptions include the N-H stretching vibration of the secondary ammonium (B1175870) salt in the piperazine ring, which typically appears as a broad band in the 2400-2800 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the CH₂ groups in the piperazine ring are seen in the 2800-3000 cm⁻¹ range. scispace.com
The spectrum also shows characteristic C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the aromatic amine and the aliphatic amine appear in the 1200-1350 cm⁻¹ range. A strong absorption corresponding to the C-Cl stretch is typically found in the fingerprint region, usually between 700-800 cm⁻¹. nih.govscispace.com
Table 3: Characteristic IR Absorption Bands for Aryl Piperazine Hydrochlorides
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | C-H Stretch | Aliphatic (Piperazine Ring) |
| 2800 - 2400 | N⁺-H Stretch | Secondary Ammonium Salt |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1200 | C-N Stretch | Aryl and Aliphatic Amine |
| 800 - 700 | C-Cl Stretch | Aryl Halide |
Note: These are general ranges and specific peak positions can vary.
Investigation of Process-Related Impurities and Byproducts
The purity of an active pharmaceutical ingredient is critical, and a thorough understanding of potential impurities arising from the synthetic process is essential. Impurity profiling involves the identification, quantification, and control of these substances.
Identification of Related Substances Arising During Synthesis
The synthesis of this compound, commonly prepared by the reaction of 2-chloroaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride, can lead to several process-related impurities. google.comgoogle.com These can be broadly categorized as unreacted starting materials, intermediates, byproducts from side reactions, and degradation products.
Unreacted Starting Materials: Residual amounts of 2-chloroaniline and bis(2-chloroethyl)amine may remain in the final product if the reaction does not go to completion or if purification is inadequate.
Intermediates: Incomplete cyclization can lead to the presence of N-(2-chlorophenyl)-N-(2-chloroethyl)ethanamine.
Byproducts: A potential side reaction is the dimerization or polymerization of bis(2-chloroethyl)amine. Another possible byproduct is N,N'-bis(2-chlorophenyl)piperazine, formed if a second molecule of 2-chloroaniline reacts with the product. Other isomers of chlorophenylpiperazine (B10847632) could be present if the starting aniline contains isomeric impurities. daicelpharmastandards.com
Degradation Products: Piperazine rings can be susceptible to oxidation or hydrolysis under certain storage or reaction conditions, potentially forming carbamates or other amide derivatives. veeprho.com For instance, studies on the related compound m-chlorophenylpiperazine (mCPP) have identified metabolites such as hydroxylated derivatives and N-(3-chlorophenyl)ethylenediamine, which could potentially be formed as process-related impurities under oxidative conditions. nih.govoup.com
Methodological Approaches for Impurity Profiling
Effective impurity profiling requires high-resolution analytical techniques capable of separating and identifying structurally similar compounds at low levels.
High-Performance Liquid Chromatography (HPLC) is the most common technique for impurity profiling of pharmaceutical compounds. Reversed-phase HPLC with UV detection is typically used for the separation and quantification of this compound and its related substances. jocpr.com The development of a stability-indicating HPLC method is crucial to separate the main compound from all potential impurities and degradation products.
For impurities that lack a strong UV chromophore, such as piperazine itself, chemical derivatization can be employed. Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride can be used to tag the impurity, allowing for sensitive detection by HPLC-UV or fluorescence detectors. researchgate.net
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for analyzing volatile impurities, including residual solvents used during the synthesis and purification process. GC-MS is particularly powerful for the structural identification of unknown impurities. nih.govoup.com
The definitive identification of impurity structures often requires their isolation, followed by characterization using spectroscopic techniques like MS and NMR, as described in section 2.3.
Molecular Pharmacology and Receptor Binding Studies
Serotonin (B10506) Receptor System Interactions
Interactions with the serotonin (5-HT) system are a hallmark of arylpiperazine compounds. However, detailed characterization for 1-(2-chlorophenyl)piperazine (B141456) remains limited.
Binding Affinity and Selectivity at 5-HT1A Receptors
Specific binding affinity data, such as Kᵢ values, for 1-(2-chlorophenyl)piperazine at the 5-HT₁ₐ receptor are not well-documented in readily available scientific literature. While numerous studies have explored the structure-activity relationships of arylpiperazine derivatives at this receptor, the focus has often been on other substitutions (e.g., 2-methoxyphenyl) that confer high affinity and selectivity. Without dedicated radioligand binding studies for 1-(2-chlorophenyl)piperazine, its precise affinity and selectivity profile for the 5-HT₁ₐ receptor remains uncharacterized.
Antagonistic Properties and Selectivity at 5-HT2C Receptors
The antagonistic or agonistic properties of 1-(2-chlorophenyl)piperazine at the 5-HT₂C receptor have not been specifically detailed. Its more extensively studied isomer, mCPP, is a known 5-HT₂C receptor agonist, and this interaction is linked to many of its physiological and behavioral effects. However, the shift of the chlorine atom from the meta to the ortho position can significantly alter the compound's interaction with the receptor binding pocket. Therefore, data for mCPP cannot be extrapolated to determine the functional activity and selectivity of 1-(2-chlorophenyl)piperazine at the 5-HT₂C receptor.
Exploration of Binding Profiles Across Other 5-HT Receptor Subtypes (e.g., 5-HT6, 5-HT7)
A comprehensive binding profile of 1-(2-chlorophenyl)piperazine across other serotonin receptor subtypes, including 5-HT₆ and 5-HT₇, is not available in the reviewed literature. Such screening is essential for understanding the compound's full pharmacological spectrum and potential off-target effects, but this research has not been published for the ortho-isomer.
Functional Agonism and Antagonism at Serotonin Receptors
Due to the absence of specific binding affinity data, the functional activity (i.e., agonist, antagonist, partial agonist, or inverse agonist) of 1-(2-chlorophenyl)piperazine at various serotonin receptor subtypes is unknown. Functional assays are required to determine how the binding of this compound translates into a biological response, and this information is currently lacking.
Dopaminergic System Interactions
The interaction of arylpiperazine compounds with dopamine (B1211576) receptors is a critical component of their pharmacological profile, particularly for antipsychotic and antidepressant drug development.
Affinity for Dopamine D3 Receptors and D2 Receptor Subtypes
Detailed studies quantifying the binding affinity of 1-(2-chlorophenyl)piperazine for dopamine D₂ and D₃ receptors are not present in the available literature. Research into selective D₃ versus D₂ ligands has explored a wide range of N-phenylpiperazine analogs, but specific data for the 2-chloro substitution is not provided. The affinity and selectivity for these important dopamine receptor subtypes are therefore undetermined for 1-(2-chlorophenyl)piperazine.
Multi-Monoamine Transporter Interactions
The interaction of 1-(2-Chlorophenyl)piperazine hydrochloride with the transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) is not well-documented in scientific literature. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft by facilitating their reuptake into the presynaptic neuron.
Specific data on the inhibitory potency of this compound at SERT, NET, and DAT is not currently available. However, extensive research on the meta-isomer, m-CPP, has demonstrated its interaction with these transporters. Notably, m-CPP displays an appreciable affinity for the serotonin transporter. Some studies have indicated that m-CPP can inhibit serotonin reuptake, contributing to its complex serotonergic profile. Its affinity for NET and DAT is generally reported to be lower than for SERT.
A study investigating a series of chlorophenylpiperazine (B10847632) analogues found that a derivative of 1-(3-chlorophenyl)piperazine (B195711) exhibited high affinity for the dopamine transporter, suggesting that the chlorophenylpiperazine scaffold can be modified to target DAT selectively. The influence of the ortho-chloro substitution on transporter affinity remains to be elucidated.
Table 1: Monoamine Transporter Binding Affinities of m-Chlorophenylpiperazine (m-CPP)
| Transporter | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin Transporter (SERT) | Varies by study, generally in the low to mid-nanomolar range |
| Norepinephrine Transporter (NET) | Generally lower affinity compared to SERT |
Note: This data is for the related compound m-CPP and not this compound. Specific values can vary between different experimental conditions and studies.
There is a lack of direct evidence regarding the effects of this compound on the release of serotonin, norepinephrine, and dopamine. The modulation of neurotransmitter release can occur through various mechanisms, including interaction with transporters (leading to transporter-mediated release) or by influencing presynaptic receptor activity.
Studies on m-CPP have shown that in addition to inhibiting reuptake, it can also act as a serotonin-releasing agent. This action is thought to contribute to the increase in extracellular serotonin levels observed after its administration. The capacity of this compound to induce neurotransmitter release has not been experimentally determined.
Interactions with Other Biological Targets
The pharmacological profile of a compound is often defined by its interactions with a wide array of biological targets beyond its primary sites of action.
There is no available scientific literature to suggest that this compound possesses inhibitory activity against soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of epoxy fatty acids, which are signaling lipids with anti-inflammatory properties. Inhibition of sEH is being explored as a therapeutic strategy for various inflammatory and cardiovascular diseases. While some piperazine-containing compounds have been investigated as sEH inhibitors, there is no specific data linking this activity to the chlorophenylpiperazine scaffold.
Currently, there are no published studies that have investigated the effects of this compound on voltage-gated sodium or calcium channels. These ion channels are crucial for neuronal excitability and neurotransmitter release. Modulation of these channels can have significant effects on neuronal function. The potential for this compound to interact with these channels remains an uninvestigated area of its pharmacology.
Ligand Activity at GABAA and TRPV1 Receptors
The pharmacological profile of this compound has been investigated for its interaction with various neurotransmitter receptors. This section focuses specifically on its activity at the γ-aminobutyric acid type A (GABAA) and Transient Receptor Potential Vanilloid 1 (TRPV1) receptors.
GABAA Receptor
Research indicates that 1-(2-Chlorophenyl)piperazine (also referred to as 2CPP) functions as an antagonist at the human α1β2γ2 GABAA receptor. nih.govresearchgate.net In studies utilizing the two-electrode voltage-clamp technique on Xenopus oocytes expressing this receptor subtype, 2CPP was shown to inhibit the ion current evoked by GABA in a concentration-dependent manner. nih.govresearchgate.net
Among a series of piperazine (B1678402) derivatives, the chlorophenylpiperazines were identified as the most potent antagonists of the GABAA receptor. nih.govresearchgate.net Specifically, 1-(2-Chlorophenyl)piperazine demonstrated a notable inhibitory effect, with a reported IC₂₀ value of 46µM. nih.govresearchgate.net Furthermore, at a concentration of 1mM, 2CPP was observed to produce a maximum inhibition of approximately 90%. nih.govresearchgate.net This antagonistic activity at the GABAA receptor represents a significant aspect of its molecular pharmacology. nih.govresearchgate.net
Table 1: Antagonistic Activity of 1-(2-Chlorophenyl)piperazine at the human α1β2γ2 GABAA Receptor
| Parameter | Value | Notes |
| Activity | Antagonist | Inhibits GABA-evoked ion current. nih.govresearchgate.net |
| IC₂₀ | 46µM | Concentration causing 20% inhibition. nih.govresearchgate.net |
| Max Inhibition | ~90% | Observed at a concentration of 1mM. nih.govresearchgate.net |
| Receptor Subtype | human α1β2γ2 | Expressed in Xenopus oocytes. nih.govresearchgate.net |
TRPV1 Receptor
Following a comprehensive review of scientific literature, no specific research findings or data on the ligand activity of this compound at TRPV1 receptors have been identified.
Structure Activity Relationship Sar and Computational Chemistry
Elucidation of Structural Features Governing Receptor Binding and Selectivity
The binding affinity and selectivity of arylpiperazine derivatives are governed by three main structural components: the aryl group (in this case, 2-chlorophenyl), the central piperazine (B1678402) ring, and the substituent attached to the N4 nitrogen of the piperazine, which often includes a linker chain and a terminal fragment.
The position of the chlorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the pharmacological profile of the resulting compound by altering its electronic properties and steric profile, which in turn affects its interaction with receptor binding pockets.
A direct comparison of N-phenylethylpiperazine derivatives with 2-chloro, 3-chloro, and 4-chloro substitutions revealed significant differences in their affinities for sigma (σ) and dopamine (B1211576) transporter (DAT) sites. The 2-chloro derivative displayed dual activity for σ1 receptors and DAT, whereas the 3-chloro analog emerged as a highly selective ligand for DAT, demonstrating over 160-fold selectivity against the tested receptors. nih.gov This highlights how shifting the chlorine atom from the ortho to the meta position can drastically alter receptor selectivity.
While a systematic comparison of all three positional isomers at key serotonin (B10506) and dopamine receptors within a single study is limited, data synthesized from various reports illustrates distinct profiles. For instance, 1-(3-Chlorophenyl)piperazine (B195711) (m-CPP) is a well-studied compound with notable affinity for multiple serotonin receptors, particularly the 5-HT2C receptor. nih.govnih.govnih.gov It also displaces ³H-serotonin binding with a Ki of 100 nM but has virtually no effect on dopamine D2 receptors (Ki > 10,000 nM). nih.gov In contrast, derivatives of 1-(4-chlorophenyl)piperazine (B178656) have been developed as high-affinity and selective ligands for the dopamine D4 receptor. nih.govconsensus.app The ortho-substitution, as in 1-(2-chlorophenyl)piperazine (B141456), is also a common feature in ligands designed for high 5-HT1A affinity. nih.gov
Comparative molecular field analysis (CoMFA) suggests that substitution at the ortho position with a group having a negative potential is generally favorable for affinity at both 5-HT1A and α1-adrenergic receptors. nih.gov However, the meta position appears to be more critical for differentiating between these two receptor types. nih.gov
| Compound Scaffold | Substitution | σ1 Receptor | σ2 Receptor | Dopamine Transporter (DAT) | Reference |
|---|---|---|---|---|---|
| N-phenylethylpiperazine | 2-Chloro | 150 | 5632 | 130 | nih.gov |
| N-phenylethylpiperazine | 3-Chloro | 6470 | 8231 | 4 | nih.gov |
| N-phenylethylpiperazine | 4-Chloro | 1850 | 3330 | 6000 | nih.gov |
Modifications to the piperazine ring and the N4-substituent, which typically consists of an alkyl linker and a terminal moiety, are critical for tuning the pharmacological profile.
Linker Chain: The length and nature of the alkyl chain connecting the piperazine ring to a terminal fragment are crucial determinants of affinity and selectivity. Structure-activity relationship studies have consistently shown that an optimal linker length exists for specific receptors. For many 5-HT1A receptor ligands, a four-carbon chain is considered optimal. researchgate.net In a series of dopamine D4 receptor ligands based on a 4-chlorophenylpiperazine core, elongation of the intermediate alkyl chain led to a decrease in D4 affinity, indicating that a shorter chain is preferred for this specific receptor. nih.gov
Terminal Fragment: The terminal moiety at the end of the linker chain provides a major point of diversification and significantly influences receptor interaction. By varying this fragment, ligands can be tailored for specific receptor subtypes. For example, in a series of compounds targeting D2 and D3 receptors, the introduction of various substituted indole (B1671886) rings at the terminal position was well-tolerated and allowed for the maintenance of high D3 affinity. nih.gov The terminal fragment can introduce additional hydrogen bonding, hydrophobic, or aromatic interactions, thereby enhancing affinity and modulating selectivity.
Piperazine Ring Substituents: While less common than N4-substitution, direct substitution on the carbon atoms of the piperazine ring can also modulate activity. Such modifications can introduce chirality and conformational constraints, which may lead to improved selectivity for specific receptor subtypes. The piperazine ring itself is a key structural element, with its basic nitrogen atom playing a pivotal role in receptor binding. mdpi.com
Rational Design Principles for Targeted Ligands
Rational drug design leverages SAR data to create ligands with specific, predetermined pharmacological profiles. This often involves strategies to enhance selectivity for a particular receptor subtype or to engineer compounds that interact with multiple targets simultaneously.
Achieving selectivity among closely related receptor subtypes, such as the D2 and D3 dopamine receptors or the various 5-HT receptor subtypes, is a primary goal in drug design. This is often accomplished by exploiting subtle differences in the amino acid composition of the receptor binding pockets.
One key strategy involves designing ligands that extend beyond the primary (orthosteric) binding site to interact with less conserved regions in the extracellular loops or the upper transmembrane domains. For example, the design of selective 5-HT1A ligands has been advanced by attaching bulky terminal groups that can interact with these secondary binding pockets, thereby increasing selectivity over other receptors like the α1-adrenergic receptor. nih.gov Similarly, modifying the terminal amide portion of a lead compound was a successful strategy for developing highly selective dopamine D4 ligands from a 4-chlorophenylpiperazine template. nih.gov Computational models, such as 3D-QSAR, can help identify regions where steric bulk or specific electrostatic properties are favored for one receptor subtype over another, guiding the rational design of more selective compounds. nih.gov
Dual-Targeting Ligands: For complex multifactorial disorders like schizophrenia, targeting a single receptor is often insufficient. Consequently, there is significant interest in developing multi-target ligands that can modulate several key receptors simultaneously. The arylpiperazine scaffold is an ideal template for this approach. For example, compounds incorporating the 3-chlorophenylpiperazine moiety have been designed to act as dual 5-HT1A/5-HT2A receptor ligands. nih.gov This polypharmacological profile is believed to offer enhanced therapeutic efficacy. Other research has focused on creating dual DAT/σ1 receptor ligands from chlorophenylpiperazine analogs as potential treatments for psychostimulant abuse. nih.gov
Bitopic Ligands: A more sophisticated strategy involves the design of bitopic ligands. These molecules consist of two distinct pharmacophores connected by a linker. One pharmacophore targets the primary (orthosteric) binding site, where the endogenous ligand binds, ensuring high affinity. The second pharmacophore targets a less conserved allosteric site elsewhere on the receptor. This approach can lead to compounds with exceptional subtype selectivity and can also modulate the functional response of the receptor in novel ways. The development of bitopic ligands for dopamine D3 receptors has shown that this strategy can overcome the challenge of high homology between D2 and D3 orthosteric sites, leading to highly selective D3 modulators.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are indispensable tools for visualizing and understanding the interactions between ligands like 1-(2-chlorophenyl)piperazine derivatives and their target receptors at an atomic level. These computational techniques provide insights that guide rational drug design and help explain observed SAR.
Docking studies consistently show that the protonated nitrogen atom (N1) of the piperazine ring forms a crucial, charge-reinforced hydrogen bond (a salt bridge) with a highly conserved aspartate residue in transmembrane helix 3 (Asp3.32) of aminergic GPCRs. mdpi.commdpi.com This interaction is considered a canonical anchor point for this class of ligands.
The aryl ring (the 2-chlorophenyl group) typically engages in aromatic-aromatic (π-π stacking or edge-to-face) interactions with conserved aromatic amino acid residues within the binding pocket, such as phenylalanine (e.g., Phe6.52) and tryptophan. mdpi.commdpi.com The position of the chloro substituent can influence the strength and geometry of these interactions. Molecular dynamics simulations have suggested that halogen bonds between the chlorine atom and specific amino acid hot spots (like a backbone carbonyl) can further stabilize the ligand-receptor complex and contribute to binding affinity. nih.gov
These simulations also help to rationalize the importance of linker length and the role of the terminal fragment. The model can show how these elements position themselves within the binding pocket to engage with specific residues, leading to enhanced affinity or selectivity. For example, docking studies can reveal how a terminal group might interact with non-conserved residues in the extracellular loops, thereby conferring receptor subtype selectivity. mdpi.com By providing a detailed picture of the binding mode, computational chemistry allows for the in silico design and evaluation of new derivatives, prioritizing the synthesis of compounds with the highest probability of success.
Prediction of Ligand-Receptor Binding Modes and Conformational Analysis
Computational studies, such as molecular docking and conformational analysis, are instrumental in predicting how 1-(2-Chlorophenyl)piperazine and its analogs interact with biological targets. While specific docking studies exclusively on 1-(2-Chlorophenyl)piperazine hydrochloride are not extensively detailed in publicly available literature, general principles derived from studies on arylpiperazine derivatives can be applied.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For arylpiperazine derivatives, key interactions often involve hydrogen bonds with the piperazine nitrogen atoms and hydrophobic or van der Waals interactions with the aromatic ring. The position of the chlorine atom on the phenyl ring is crucial; an ortho-substitution, as in 1-(2-Chlorophenyl)piperazine, influences the molecule's conformation and how it fits into a receptor's binding pocket compared to meta or para substitutions. nih.gov
Table 1: Predicted Interaction Types and Key Structural Features for Receptor Binding
| Interaction Type | Key Structural Feature of 1-(2-Chlorophenyl)piperazine | Potential Interacting Receptor Residues |
| Hydrogen Bonding | Piperazine nitrogen atoms | Aspartate, Serine, Threonine, Tyrosine |
| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., oxygen in carbonyl groups) |
| van der Waals Forces | Entire molecule | Various amino acid side chains in the binding pocket |
Application of Computational Methods in Lead Optimization
Computational methods are pivotal in the lead optimization phase of drug discovery, enabling the refinement of a lead compound like 1-(2-Chlorophenyl)piperazine to enhance its therapeutic properties. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are widely employed. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For arylpiperazine derivatives, 2D and 3D-QSAR models have been developed to predict their activity at various receptors. nih.gov These models can identify key molecular descriptors, such as electronic properties (e.g., dipole moment), steric factors, and hydrophobicity, that influence pharmacological activity. nih.gov By analyzing these relationships, medicinal chemists can rationally design new derivatives of 1-(2-Chlorophenyl)piperazine with improved potency and selectivity.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of active arylpiperazine compounds, a pharmacophore model might include features like a hydrogen bond acceptor (the piperazine nitrogen), a hydrophobic aromatic region, and a specific spatial relationship between them. mdpi.com This model can then be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophore and are likely to exhibit the desired biological activity, or to guide the modification of the existing 1-(2-Chlorophenyl)piperazine structure to better fit the model.
Table 2: Computational Techniques in the Lead Optimization of Arylpiperazine Derivatives
| Computational Method | Application | Desired Outcome |
| Molecular Docking | Predicts binding orientation and affinity of new derivatives. | Improved potency and selectivity. |
| 3D-QSAR | Correlates 3D molecular fields with biological activity. | Guides structural modifications to enhance activity. nih.gov |
| Pharmacophore Modeling | Identifies essential structural features for activity. | Discovery of novel active compounds and scaffold hopping. mdpi.com |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-receptor complex. | Understanding of binding stability and mechanism. |
Stereochemical Considerations in Pharmacological Efficacy
Stereochemistry plays a critical role in the interaction between a drug and its biological target. nih.gov this compound itself is an achiral molecule, meaning it does not have a stereocenter and exists as a single, non-superimposable mirror image. ncats.iofda.gov Therefore, for the parent compound, there are no stereoisomers to consider.
However, the introduction of a substituent on the piperazine ring or on a side chain can create a chiral center, leading to the existence of enantiomers (a pair of non-superimposable mirror-image molecules). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. nih.govresearchgate.net
For derivatives of 1-(2-Chlorophenyl)piperazine that are chiral, one enantiomer may fit into the receptor's binding site more favorably than the other, resulting in higher affinity and efficacy. The less active enantiomer might have lower affinity, be inactive, or even interact with different receptors, potentially leading to off-target effects. Therefore, if a lead optimization program based on the 1-(2-Chlorophenyl)piperazine scaffold were to introduce a chiral center, the synthesis and pharmacological evaluation of individual enantiomers would be a critical step in developing a safe and effective drug candidate. researchgate.net
Preclinical Pharmacological Investigations in in Vivo Animal Models
Evaluation of Neurobehavioral Phenotypes
Contrary to producing anxiety-reducing (anxiolytic) effects, investigations in rodent models consistently demonstrate that 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) induces anxiety-like (anxiogenic) behaviors. This property has led to its use as a pharmacological tool to establish acute anxiety models for screening potential anxiolytic drugs. nih.govscirp.orgscirp.org
In the elevated plus-maze (EPM), a standard test for anxiety, administration of m-CPP to mice resulted in a significant decrease in the time spent in the open arms of the maze. scirp.org This avoidance of open, unprotected spaces is a hallmark indicator of increased anxiety in rodents. nih.gov Similarly, in the open field test (OFT), m-CPP treatment led to a reduction in the distance traveled and the number of entries into the central zone of the arena, further indicating an anxiogenic response. scirp.orgscirp.org In the hole-board test, m-CPP administration decreased the number of head-dips and increased the latency to the first head-dip, behaviors associated with heightened anxiety and neophobia. scirp.org
The anxiogenic effects of m-CPP are believed to be mediated primarily through its activity as a partial agonist at serotonin (B10506) 5-HT2C receptors. nih.gov
| Behavioral Assay | Key Finding in Mice | Interpretation |
|---|---|---|
| Elevated Plus-Maze (EPM) | Decreased time spent in open arms. scirp.org | Increased anxiety and aversion to open spaces. |
| Open Field Test (OFT) | Reduced distance and entries into the central zone. scirp.orgscirp.org | Increased anxiety and avoidance of exposed areas. |
| Hole-Board Test (HBT) | Reduced head-dip counts and increased head-dip latency. scirp.org | Decreased exploratory behavior, indicative of anxiety. |
In behavioral assays designed to screen for antidepressant efficacy, such as the forced swim test (FST) and tail suspension test (TST), m-CPP has been shown to exhibit depressant-like effects. researchgate.net These tests are based on the principle that immobility in an inescapable situation reflects a state of "behavioral despair," which is typically reduced by antidepressant medications. nih.gov
Administration of m-CPP to mice was found to produce depressant-like effects in both the FST and TST. researchgate.net This effect is contrary to the profile of clinically effective antidepressants. The depressogenic-like action of m-CPP is thought to be mediated by the stimulation of neuronal 5-HT2A receptors. researchgate.net Due to these properties, the m-CPP-induced depression-like behavior in rodents has been proposed as a potential modified assay to identify and screen novel serotonergic antidepressant compounds that can reverse its effects. researchgate.net
The effect of m-CPP on motor function appears to distinguish between general ambulatory movement and coordinated motor skills. In studies assessing spontaneous locomotor activity in rats, m-CPP produced a dose-dependent suppression of ambulatory behavior. nih.gov This reduction in general movement suggests a sedative or activity-suppressing effect.
However, when motor coordination and balance were specifically assessed using the rotarod test in mice, m-CPP was found to have no significant effect. scirp.orgscirp.org The rotarod test requires animals to walk on a rotating rod, and an inability to do so is indicative of impaired motor coordination. meliordiscovery.com The lack of effect in this test indicates that the compound does not impair coordinated motor function at doses that produce other neurobehavioral effects. This finding is crucial for the interpretation of other behavioral tests, as it suggests that the observed anxiogenic and depressant-like effects are not simply a byproduct of motor impairment. scirp.orgscirp.org
Studies in Disease-Relevant Animal Models
Based on available scientific literature, direct preclinical evaluations of 1-(2-Chlorophenyl)piperazine (B141456) hydrochloride for anticonvulsant efficacy in standard experimental seizure models, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), or 6 Hz tests, have not been extensively reported. While some derivatives incorporating a chlorophenylpiperazine (B10847632) moiety have been synthesized and tested, nih.gov a clear anticonvulsant profile for the parent compound remains to be characterized in these specific models.
In contrast to the lack of anticonvulsant data, m-CPP has demonstrated significant antinociceptive (pain-reducing) activity in the formalin test in mice. nih.govepa.gov The formalin test is a widely used model of tonic pain that involves two distinct phases: an initial, acute neurogenic pain phase (Phase 1), followed by a later, inflammatory pain phase (Phase 2). nih.gov
Administration of m-CPP was found to dose-dependently attenuate the nociceptive responses in both Phase 1 and Phase 2 of the test in normal mice. nih.gov This indicates efficacy against both acute and chronic/inflammatory pain mechanisms. Further investigation into the mechanism of action revealed that the antinociceptive effects of m-CPP were significantly inhibited by pretreatment with a 5-HT1 receptor antagonist (pindolol) and a 5-HT2 receptor antagonist (ketanserin). nih.gov This suggests that m-CPP exerts its pain-reducing effects through the activation of both 5-HT1 and 5-HT2 receptors. nih.gov
| Pain Model Phase | Effect of m-CPP | Inferred Mechanism |
|---|---|---|
| Phase 1 (Acute/Neurogenic Pain) | Dose-dependent attenuation of nociceptive response. nih.gov | Inhibition of acute pain transmission. nih.gov |
| Phase 2 (Chronic/Inflammatory Pain) | Potent, dose-dependent attenuation of nociceptive response. nih.gov | Inhibition of inflammatory pain pathways. nih.gov |
| Receptor Antagonism | Antinociceptive effect blocked by 5-HT1 and 5-HT2 antagonists. nih.gov | Activity mediated via 5-HT1 and 5-HT2 receptors. nih.gov |
Mentioned Compounds
| Compound Name |
|---|
| 1-(2-Chlorophenyl)piperazine hydrochloride |
| 1-(3-Chlorophenyl)piperazine |
| Formalin |
| Ketanserin |
| Pentylenetetrazole |
| Pindolol |
| Serotonin |
In Vivo Functional Activity and Receptor Engagement Studies
The pharmacological profile of 1-(2-Chlorophenyl)piperazine, also known as 2-CPP or oCPP, is characterized by its broad-spectrum interaction with the serotonin (5-HT) receptor system. In vivo and in vitro studies have revealed that it engages with multiple 5-HT receptor subtypes, where it can function as an agonist, partial agonist, or antagonist, depending on the specific receptor. This complex serotonergic activity is a key feature of its pharmacodynamic profile.
The compound's primary mechanism of action is understood to be its role as a serotonin-releasing agent, which is mediated through its interaction with the serotonin transporter (SERT). It is thought that 1-(2-Chlorophenyl)piperazine disrupts the vesicular storage of serotonin within the neuron and reverses the functional direction of SERT, leading to an increase in extracellular serotonin levels. Notably, unlike some other serotonin-releasing agents, it does not appear to cause long-term depletion of serotonin in the brain.
The table below summarizes some of the reported receptor interactions for 1-(2-Chlorophenyl)piperazine.
Table 1: Receptor Engagement Profile of 1-(2-Chlorophenyl)piperazine
| Receptor Subtype | Reported Activity |
|---|---|
| Serotonin 1A (5-HT1A) | Agonist |
| Serotonin 1B (5-HT1B) | Notable Affinity |
| Serotonin 1D (5-HT1D) | Notable Affinity |
| Serotonin 2A (5-HT2A) | Significant Interaction |
| Serotonin 2B (5-HT2B) | Antagonist |
| GABAA (α1β2γ2) | Antagonist |
Considerations for Translational Research from Preclinical Findings
Translating preclinical findings into clinical applications is a complex process that requires careful consideration of multiple factors. nih.gov The goal of translational research is to bridge the gap between basic science and clinical practice, ensuring that innovations have the maximum probability of success. nih.gov For a compound like 1-(2-Chlorophenyl)piperazine, several key aspects of its preclinical profile must be considered for their translational potential.
The broad-spectrum receptor engagement of 1-(2-Chlorophenyl)piperazine, particularly within the serotonin system, presents both opportunities and challenges. While multi-target engagement is a feature of many successful atypical antipsychotics, predicting the net clinical effect of simultaneous agonist and antagonist activity at various 5-HT receptor subtypes is difficult. The balance of these activities can significantly influence not only therapeutic efficacy but also the side-effect profile.
A critical factor in the translation of neuropharmacological agents is their ability to penetrate the blood-brain barrier and achieve therapeutic concentrations in the central nervous system. Phenylpiperazine moieties, as a chemical class, are generally known to cross the blood-brain barrier and can concentrate in brain tissue. This is a favorable characteristic for a centrally acting agent, suggesting that 1-(2-Chlorophenyl)piperazine is likely to reach its intended targets in the brain.
Furthermore, pharmacokinetic variability is a significant translational hurdle. Studies on the related compound, meta-chlorophenylpiperazine (m-CPP), have shown large interindividual variability in clearance and bioavailability following both oral and intravenous administration. nih.gov Should 1-(2-Chlorophenyl)piperazine exhibit similar pharmacokinetic unpredictability, it could complicate the establishment of a reliable therapeutic window in humans. The success of translational efforts hinges on moving from preclinical models to early clinical development with a thorough understanding of a drug candidate's safety, formulation, and dosing requirements. scirp.org
Ultimately, the preclinical data on 1-(2-Chlorophenyl)piperazine suggest a complex pharmacological agent with significant central nervous system activity. However, the absence of data from established animal models of psychosis makes it difficult to predict its potential as an antipsychotic. Further preclinical studies would be necessary to delineate a clearer path for any potential clinical development.
Advanced Analytical and Bioanalytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating mixtures into their individual components. For the analysis of chlorophenylpiperazine (B10847632) isomers, several chromatographic methods have been developed, each offering distinct advantages in terms of resolution, sensitivity, and applicability to different sample matrices.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. The development of a stability-indicating HPLC method is essential for determining the compound in the presence of its degradation products or related impurities. nih.gov A typical HPLC method for a piperazine (B1678402) derivative involves a reversed-phase approach, which is suitable for handling compounds of diverse polarity and molecular mass. scispace.com
Method development for 1-(2-Chlorophenyl)piperazine (B141456) hydrochloride would typically begin with selecting a suitable column, often a C8 or C18 column, which provides good retention and separation for such compounds. nih.govjaptronline.com The mobile phase composition is then optimized; a common choice is a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) to achieve the desired separation efficiency. nih.govjaptronline.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.govjocpr.com For piperazine derivatives, which may lack strong chromophores, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection at low levels. jocpr.com
Validation of the developed HPLC method is performed according to established guidelines to ensure its reliability. nih.govijpra.com This process involves assessing parameters such as linearity, precision, accuracy, and specificity to prove the method is suitable for its intended purpose. ipinnovative.com
Table 1: Illustrative HPLC Method Parameters for Piperazine Derivative Analysis This table is a representative example based on typical methods for related compounds.
| Parameter | Condition |
|---|---|
| Column | C8 or C18 (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~250 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 35°C) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the highly specific detection of MS. unodc.org It is frequently used for the identification and quantification of piperazine derivatives in various samples. unodc.orgrsc.org The technique is capable of providing highly specific spectral data for individual compounds within a complex mixture, often without extensive prior isolation. unodc.org
For the analysis of piperazine isomers, a GC-MS method typically employs a capillary column, such as a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5ms), to achieve separation. scholars.direct The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their volatility and interaction with the stationary phase. unodc.orgscholars.direct For instance, a program might start at 100-120°C and increase to 290-300°C. unodc.orgscholars.direct The mass spectrometer is then used for detection, operating in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. scholars.direct
Validation of GC-MS methods for piperazine isomers has demonstrated excellent linearity over specific concentration ranges and low limits of detection (LOD) and quantification (LOQ), making the technique suitable for trace analysis in matrices like plasma and urine. scholars.directscholars.direct Studies have shown that derivatization may be necessary for certain piperazine analyses to improve chromatographic behavior. researchgate.net
Table 2: Example of a Validated GC-MS Method for Piperazine Derivatives (Data adapted from a study on 1-Benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine). scholars.directscholars.direct
| Parameter | Plasma | Urine |
|---|---|---|
| Linearity Range | 0-10 µg/mL | 0-10 µg/mL |
| LOD | 0.004 µg/mL | 0.002 µg/mL |
| LOQ | 0.016 µg/mL | 0.008 µg/mL |
| Extraction Efficiency | 79% - 96% | 90% - 108% |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.net Its high separation efficiency, rapid analysis time, and low consumption of sample and solvent make it a valuable alternative to liquid chromatography for the analysis of drug isomers. researchgate.net
A CE method has been specifically developed for the selective separation and determination of 1-(2-chlorophenyl)piperazine (oCPP), 1-(3-chlorophenyl)piperazine (B195711) (mCPP), and 1-(4-chlorophenyl)piperazine (B178656) (pCPP). nih.gov This method uses a background electrolyte (BGE) containing phosphoric acid and a cyclodextrin (B1172386) derivative, such as α-cyclodextrin, which acts as a selector to enhance the resolution between the isomers. nih.gov The separation is performed in an uncoated fused-silica capillary under a constant high voltage. nih.gov Detection is typically achieved using a spectrophotometric UV detector. nih.gov The method has proven effective for resolving the target analytes from potential interferents in less than 15 minutes. nih.gov
Table 3: Performance Characteristics of a Capillary Electrophoresis Method for Chlorophenylpiperazine Isomers . nih.gov
| Parameter | oCPP (1-(2-Chlorophenyl)piperazine) | mCPP (1-(3-Chlorophenyl)piperazine) | pCPP (1-(4-Chlorophenyl)piperazine) |
|---|---|---|---|
| Linearity Range | 10-200 µg/mL | 10-200 µg/mL | 20-200 µg/mL |
| Correlation Coefficient (R²) | 0.9994 | 0.9995 | 0.9994 |
| LOD | 2.0 µg/mL | 2.5 µg/mL | 3.5 µg/mL |
| Intraday Precision (RSD) | ≤ 4.9% | ≤ 4.9% | ≤ 4.9% |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the sensitive and selective detection of compounds in complex biological matrices such as plasma and urine. mdpi.comnih.gov These methods combine the separation power of LC with the mass-resolving capability of a mass spectrometer, allowing for very low detection limits. nih.gov
For the analysis of 1-(2-Chlorophenyl)piperazine and related compounds, a rapid LC-MS method can be developed where analytes are separated on a chromatography column and subsequently detected by a mass spectrometer. mdpi.com Detection is often performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.comnih.gov For instance, in the analysis of the related isomer mCPP, the protonated precursor ion (m/z 197.2) is fragmented to a specific product ion (m/z 118.1) for quantification. nih.gov The use of stable isotopically labeled internal standards, such as mCPP-D8, ensures the highest level of confidence and reproducibility in the results. mdpi.comnih.gov These methods can achieve quantification limits in the sub-ng/mL range, making them ideal for bioanalytical applications. mdpi.comnih.gov
Table 4: Example MRM Transitions for LC-MS/MS Analysis of Piperazine Derivatives . mdpi.comnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| mCPP (1-(3-Chlorophenyl)piperazine) | 197.2 | 118.1 |
| TFMPP (1-(3-trifluoromethylphenyl)piperazine) | 231.1 | 187.1 |
| BZP (1-Benzylpiperazine) | 177.1 | 134.1 |
| mCPP-D8 (Internal Standard) | 205.2 | 126.2 |
Method Validation Parameters in Research Settings
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ijpra.com It ensures the quality, reliability, and consistency of analytical results. ijpra.com Key parameters evaluated during method validation in a research setting include linearity, precision, accuracy, and selectivity. researchgate.net
Linearity : This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, with values close to 1.0 indicating strong linearity. japtronline.commdpi.com For chlorophenylpiperazine isomers analyzed by CE, R² values of 0.9994-0.9995 have been reported. nih.gov
Precision : Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jocpr.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). jocpr.comnih.gov Intraday precision (repeatability) is measured over a short period, while inter-batch precision is assessed over several days. nih.gov For CE analysis of chlorophenylpiperazine isomers, intraday precision RSDs were found to be ≤ 4.9%. nih.gov For LC-MS/MS analysis of mCPP, both intra- and inter-batch precision were reported as ≤ 8.4%. nih.gov
Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. jocpr.com It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov The recovery is then calculated as the percentage of the measured amount versus the added amount. jocpr.com For mCPP, accuracy determined by a recovery test showed results varying from 101.0% to 101.6%. nih.gov
Selectivity : Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govipinnovative.com In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. ipinnovative.com For CE, selectivity was confirmed by examining potential interference from other drugs, which did not co-elute with the target analytes. nih.gov
Table 5: Summary of Validation Parameters from Different Analytical Methods for Piperazine Derivatives
| Method | Analyte | Linearity (R²) | Precision (%RSD) | Accuracy (%Recovery) | LOD/LOQ |
|---|---|---|---|---|---|
| CE nih.gov | oCPP, mCPP, pCPP | >0.999 | ≤4.9% (Intraday) | 101.0-101.6% (for mCPP) | LOD: 2.0-3.5 µg/mL |
| GC-MS scholars.direct | BZP, TFMPP | Not specified | Not specified | 76-108% (Extraction) | LOD: 0.002-0.004 µg/mL; LOQ: 0.008-0.016 µg/mL |
| LC-MS/MS nih.gov | mCPP | 0.9990 | ≤8.4% (Intra- & Inter-batch) | Not specified | LOQ: 0.2 ng/mL |
| HPLC-UV jocpr.com | Piperazine (derivatized) | 0.999 | 1.13% | 104.87-108.06% | LOD: 30 ppm; LOQ: 90 ppm |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The determination of the limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For 1-(2-Chlorophenyl)piperazine hydrochloride and related piperazine derivatives, these limits are typically established using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Methodologies for determining LOD and LOQ often adhere to guidelines set by the International Council for Harmonisation (ICH), which suggests several approaches. The most common methods include visual evaluation, the signal-to-noise (S/N) ratio, and the use of the standard deviation of the response and the slope of the calibration curve. sepscience.com For the S/N method, the LOD is frequently defined as the analyte concentration that results in a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. jocpr.com
While specific LOD and LOQ values for this compound are not extensively documented in publicly available research, data from analogous piperazine compounds provide insight into the achievable sensitivity of various analytical platforms. For instance, a validated HPLC-UV method for piperazine, following chemical derivatization to make it UV-active, reported an LOD of 30 ppm and an LOQ of 90 ppm. jocpr.com In another study utilizing a more sensitive detection technique for piperazine analysis, the LOD and LOQ were found to be significantly lower. researchgate.net
The sensitivity of the detection method is paramount, with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally affording lower LOD and LOQ values than HPLC with UV detection. researchgate.net A patent for a related compound, 1-(2,3-dichlorophenyl) piperazine hydrochloride, describes an HPLC method where low limits of quantification and detection are indicative of high sensitivity, which is crucial for the quality control of pharmaceutical ingredients. google.com
The following table summarizes LOD and LOQ values for piperazine and a related derivative using different analytical methods, illustrating the range of sensitivities that can be expected for compounds in this class.
Table 1: Examples of LOD and LOQ for Piperazine and a Related Compound
| Compound | Analytical Method | Matrix | LOD | LOQ |
|---|---|---|---|---|
| Piperazine (derivatized) | HPLC-UV | Active Pharmaceutical Ingredient | 30 ppm | 90 ppm |
| Piperazine | LC-MS/MS | Biological Samples | 0.4 µg/kg | 1.0 µg/kg |
Sample Preparation Techniques for Diverse Research Matrices
The effective analysis of this compound in various research matrices necessitates robust sample preparation techniques to isolate the analyte from interfering substances. The choice of method depends heavily on the nature of the matrix, whether it be seized materials, biological fluids, or pharmaceutical formulations.
For solid samples, such as seized powders or tablets, a straightforward dissolution is often the initial step. A recommended method for the preparation of piperazines from seized materials involves dissolving approximately 10 mg of the sample in 10 ml of a 1:1 solution of 20 mM hydrochloric acid and methanol. unodc.org This is typically followed by dilution and filtration before analysis by techniques like HPLC. unodc.org
In the context of bioanalytical research, matrices such as blood, serum, and urine are significantly more complex. Sample preparation for these matrices aims to remove proteins and other endogenous components that can interfere with analysis. Common techniques include:
Protein Precipitation: This is a relatively simple and rapid method. For the analysis of piperazine derivatives in serum and urine, a protocol involves adding cold acetonitrile to the biological sample. mdpi.com The mixture is then vortexed and centrifuged to pellet the precipitated proteins, and the resulting supernatant is filtered before injection into the analytical instrument. mdpi.com
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For the analysis of piperazine-type drugs in urine and blood, LLE has been employed to isolate the analytes of interest from the bulk of the biological matrix. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. It utilizes a solid sorbent material, packed into a cartridge, to retain the analyte of interest while the rest of the sample matrix is washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE has been successfully applied to the extraction of piperazine derivatives from biological fluids, offering high recovery and clean extracts. researchgate.net For instance, in the analysis of piperazines in urine, samples can be loaded onto conditioned SPE columns, washed to remove impurities, and then the analytes eluted for subsequent analysis.
The following table outlines various sample preparation techniques applicable to the analysis of piperazine compounds in different matrices.
Table 2: Sample Preparation Techniques for Piperazine Analysis
| Technique | Matrix | General Procedure |
|---|---|---|
| Dissolution | Seized Materials (Powders, Tablets) | Dissolve a known weight of the sample in a suitable solvent mixture (e.g., HCl:methanol), followed by dilution and filtration. unodc.org |
| Protein Precipitation | Serum, Urine | Add a precipitating agent like acetonitrile to the sample, vortex, centrifuge to remove proteins, and filter the supernatant. mdpi.com |
| Liquid-Liquid Extraction (LLE) | Urine, Blood | Adjust the pH of the aqueous sample, add an immiscible organic solvent, mix thoroughly, separate the layers, and evaporate the organic layer to concentrate the analyte. researchgate.net |
| Solid-Phase Extraction (SPE) | Urine, Blood, Other Biological Fluids | Condition the SPE cartridge, load the sample, wash away interferences with appropriate solvents, and elute the analyte with a strong solvent. |
Spectrophotometric and Spectrofluorometric Detection Approaches
Spectrophotometric and spectrofluorometric methods offer valuable approaches for the detection and quantification of this compound, primarily owing to the presence of the chromophoric chlorophenyl group.
Spectrophotometry (UV-Vis)
The 1-(2-Chlorophenyl)piperazine moiety contains a substituted benzene (B151609) ring, which is a chromophore that absorbs ultraviolet (UV) radiation. While the parent piperazine ring does not significantly absorb UV light, the presence of the chlorophenyl group results in characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net For a similar compound, 1-(2-fluorophenyl)piperazine, an absorption band is observed around 267 nm, which is a bathochromic shift from the typical absorption of benzene (around 255 nm). researchgate.net This shift is attributed to the presence of the halogen substituent on the phenyl ring. researchgate.net Consequently, this compound is expected to exhibit a similar UV absorption profile, making UV-Vis spectrophotometry a viable method for its quantification.
In practice, UV-Vis detection is commonly coupled with HPLC, where the detector measures the absorbance of the eluent at a specific wavelength as it exits the chromatographic column. For the analysis of a related compound, 1-(2,3-dichlorophenyl) piperazine hydrochloride, an HPLC method utilized a detection wavelength of 254 nm. google.com This indicates that wavelengths in this region are suitable for the sensitive detection of chlorophenyl-substituted piperazines.
Spectrofluorometry
Spectrofluorometry is a highly sensitive analytical technique based on the fluorescence properties of a molecule. A compound is fluorescent if it absorbs light at one wavelength (excitation) and then emits light at a longer wavelength (emission). While there is a lack of specific studies detailing the intrinsic fluorescence of this compound, the presence of the aromatic ring suggests the potential for fluorescence, as aromatic systems are often fluorescent.
The fluorescence properties of a molecule can be significantly influenced by its chemical environment, including the polarity of the solvent. mdpi.com For analytical purposes, if the native fluorescence of this compound is weak, derivatization with a fluorescent tag could be employed to enhance its detectability. This approach involves reacting the analyte with a highly fluorescent molecule to yield a product that can be measured with high sensitivity.
Currently, direct spectrofluorometric methods for this compound are not well-established in the literature. However, the principles of fluorescence spectroscopy suggest it as a potential avenue for developing highly sensitive analytical methods for this compound, particularly in bioanalytical applications where low detection limits are often required.
Table 3: Spectroscopic Properties and Methods for Phenyl-Substituted Piperazines
| Spectroscopic Method | Principle | Applicability to this compound |
|---|---|---|
| UV-Vis Spectrophotometry | Measurement of the absorption of UV-Visible light by the chromophoric phenyl ring. | Directly applicable for quantification, often as a detector for HPLC. Expected absorption in the mid-UV range (e.g., ~254-270 nm). researchgate.netgoogle.com |
| Spectrofluorometry | Measurement of the light emitted by a compound after it has absorbed light. | Potential for high sensitivity, though intrinsic fluorescence is not well-documented. Derivatization may be required for enhanced detection. |
Future Perspectives and Emerging Research Avenues
The therapeutic landscape is continually reshaped by innovative research, and compounds based on the arylpiperazine scaffold, such as 1-(2-Chlorophenyl)piperazine (B141456) hydrochloride, are at the forefront of this evolution. These molecules, known for their versatile pharmacological profiles, are the subject of intense investigation aimed at unlocking their full therapeutic potential. The future of research in this area is poised to explore novel therapeutic applications, integrate cutting-edge technologies for mechanistic insights, and leverage computational power to design next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)piperazine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves halogenation of diethanolamine to form β,β'-dihalogenated diethylammonium hydrochloride, followed by cyclo-condensation with 2-chloroaniline in aqueous solution. Catalyst-free methods reduce side-product formation . Key parameters include temperature control (60–80°C), pH adjustment (pH 4–6), and stoichiometric ratios of reactants. Recrystallization using ethanol/water mixtures improves purity (>95%) .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- HPLC : Quantifies purity (>98%) and detects impurities (e.g., residual 2-chloroaniline) using reverse-phase C18 columns with UV detection at 236 nm .
- 1H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine protons at δ 2.8–3.1 ppm) .
- Mass Spectrometry : Validates molecular weight (233.14 g/mol) via ESI+ (m/z 233.1 [M+H]⁺) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Hazard Codes: H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335) .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if respiratory irritation occurs .
Advanced Research Questions
Q. How can positional isomers (e.g., 1-(3-chlorophenyl)piperazine) be resolved during synthesis or analysis?
- Methodological Answer : Capillary electrophoresis with β-cyclodextrin derivatives achieves baseline separation of ortho-, meta-, and para-chlorophenyl isomers. Optimized buffer conditions (pH 8.5, 25 mM borate) enhance resolution . For synthesis, regioselective Friedel-Crafts alkylation using Lewis acid catalysts (e.g., AlCl₃) minimizes isomer formation .
Q. What strategies mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Real-time HPLC monitoring identifies critical impurities (e.g., 1,1-trimethylene-bis[4-(3-chlorophenyl)piperazine]) .
- Design of Experiments (DoE) : Optimizes reaction time, temperature, and solvent ratios to reduce variability. For example, reducing reaction time from 24h to 12h decreases dimerization by 40% .
Q. How does the chlorophenyl substitution pattern influence receptor binding affinity in pharmacological studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Ortho-substitution (2-chloro) enhances 5-HT₁A receptor affinity (IC₅₀ = 12 nM) compared to meta- (IC₅₀ = 45 nM) or para-substituted (IC₅₀ = 68 nM) analogs. Molecular docking studies suggest steric hindrance from the ortho-chloro group stabilizes hydrophobic interactions .
- Table :
| Substitution Position | Receptor Affinity (IC₅₀, nM) | Selectivity Ratio (5-HT₁A/5-HT₂A) |
|---|---|---|
| 2-chloro | 12 | 8.5:1 |
| 3-chloro | 45 | 3.2:1 |
| 4-chloro | 68 | 1.8:1 |
Q. What advanced purification techniques resolve co-eluting impurities in reverse-phase HPLC?
- Methodological Answer :
- 2D-LC : Coupling ion-exchange chromatography (e.g., SCX column) with reverse-phase HPLC increases resolution of charged impurities .
- Chiral Columns : Resolve enantiomeric impurities (e.g., R/S isomers) using cellulose-based chiral stationary phases (CSPs) .
Q. How can accelerated stability studies predict the degradation pathways of this compound?
- Methodological Answer :
- Forced Degradation : Expose samples to 40°C/75% RH for 4 weeks. Hydrolytic degradation (e.g., cleavage of piperazine ring) is monitored via LC-MS. Major degradation products include 2-chlorophenylpiperazine (m/z 195.1) and hydrochloric acid .
- Kinetic Modeling : Arrhenius plots (25–60°C) estimate shelf-life (t₉₀) under ambient conditions (~18 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
